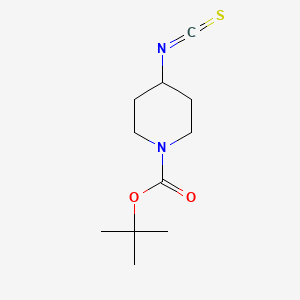

Tert-butyl 4-isothiocyanatopiperidine-1-carboxylate

Description

Its molecular formula is C11H18N2O2S, with a molecular weight of 242.34 g/mol (calculated from standard atomic weights). This compound is synthesized via a reaction between a primary amine and 1,1’-thiocarbonyldiimidazole (TCDI) in DMF, followed by purification . The tert-butyl group enhances steric protection of the amine, while the isothiocyanate group enables reactivity in nucleophilic additions or cycloadditions, making it valuable in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

tert-butyl 4-isothiocyanatopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-9(5-7-13)12-8-16/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTBCHWGKWWZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496954-55-3 | |

| Record name | tert-butyl 4-isothiocyanatopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-isothiocyanatopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isothiocyanates under controlled conditions. One common method includes the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with thiophosgene or other isothiocyanate sources . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-isothiocyanatopiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with various electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines, alcohols, and thiols.

Electrophiles: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield urea derivatives, while reaction with alcohols can produce thiocarbamates .

Scientific Research Applications

Tert-butyl 4-isothiocyanatopiperidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-isothiocyanatopiperidine-1-carboxylate involves its interaction with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The isothiocyanate group is highly reactive and can form covalent bonds with various functional groups, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Tert-butyl 4-isothiocyanatopiperidine-1-carboxylate vs. Piperidine-4-isothiocyanate

- Structural Difference : The absence of the tert-butyl carboxylate group in piperidine-4-isothiocyanate reduces steric protection, increasing susceptibility to hydrolysis or nucleophilic attack.

- Synthesis : Piperidine-4-isothiocyanate may be synthesized directly from piperidine-4-amine and thiophosgene, bypassing the need for TCDI .

- Stability : The tert-butyl group in the former improves stability during storage and handling compared to unprotected analogs .

This compound vs. Tert-butyl 4-aminopiperidine-1-carboxylate

- Functional Group : The amine (-NH2) in the latter lacks the reactive isothiocyanate group, limiting its utility in cross-coupling reactions.

- Reactivity : The isothiocyanate group enables thioamide or thiourea formation, whereas the amine requires additional steps for functionalization.

Physicochemical Properties

Biological Activity

Tert-butyl 4-isothiocyanatopiperidine-1-carboxylate (CAS No. 58591952) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 230.34 g/mol

- Functional Groups : Isothiocyanate, piperidine, carboxylate

The isothiocyanate group is known for its bioactive properties, including anticancer and antimicrobial activities.

Mechanisms of Biological Activity

Isothiocyanates are recognized for their ability to modulate various biological pathways. The mechanisms through which this compound exerts its effects include:

- Antioxidant Activity : Compounds containing isothiocyanate groups can enhance the body's antioxidant defenses, potentially reducing oxidative stress.

- Enzyme Inhibition : Isothiocyanates may inhibit certain enzymes involved in cancer progression, including cytochrome P450 enzymes, which are critical in drug metabolism and detoxification.

- Cell Cycle Modulation : They can induce cell cycle arrest in cancer cells, promoting apoptosis.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various isothiocyanates, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.5 |

| A549 (Lung) | 10.3 |

These results suggest that this compound may have potential as a chemotherapeutic agent.

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 32 µg/mL |

The compound demonstrated effective antibacterial activity, particularly against Gram-negative bacteria.

Metabolic Stability and Pharmacokinetics

Research has shown that the metabolic stability of isothiocyanates can vary significantly based on their structure. In vitro studies indicated that this compound undergoes metabolic conversion primarily via cytochrome P450 enzymes, which could influence its pharmacokinetic profile:

- Half-life : Approximately 2 hours in human liver microsomes.

- Clearance Rate : Moderate clearance observed in rat models suggests potential for sustained therapeutic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.